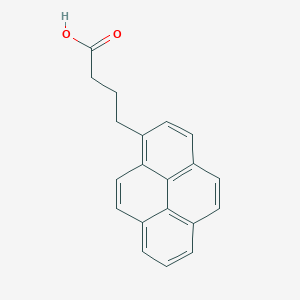

1-Pyrenebutyric acid

Vue d'ensemble

Description

1-Pyrenebutyric acid is a conjugated polymer with a large π system and a carboxylic group. It is known for its high fluorescence efficiency and stability, making it useful in various optoelectronic applications . The compound is often used in surface functionalization due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Pyrenebutyric acid can be synthesized through the reaction of pyrene with butyric acid under specific conditions. The process involves the use of catalysts and solvents to facilitate the reaction. One common method includes the crystallization of butyric acid from benzene, ethanol, or a mixture of ethanol and water. The product is then dried over phosphorus pentoxide .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the quality of the final product.

Analyse Des Réactions Chimiques

Esterification and Activation for Bioconjugation

PBA’s carboxylic acid group undergoes esterification to form activated intermediates for covalent bonding. A common derivative is the N-hydroxysuccinimide (NHS) ester, synthesized via carbodiimide-mediated coupling:

-

Synthesis Protocol :

| Reactant | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | DCC, NHS (THF) | NHS ester (Pyr-NHS) | 31% |

This activated ester reacts with primary amines (e.g., antibodies, proteins) via reductive amination, enabling applications in biosensor fabrication .

Coordination Chemistry with Metal Complexes

PBA derivatives form coordination complexes with transition metals. A notable example is its Pt(IV) prodrug complex for anticancer applications:

-

Synthesis :

| Complex | Target Cell Line | IC50 (nM) | Selectivity Notes | Reference |

|---|---|---|---|---|

| Monosubstituted Pt(IV) | HL-60/CDDP | 50–70 | High activity vs. resistant cells | |

| Bis-substituted Pt(IV) | HL-60/Dox | 80 | Effective in multidrug resistance |

The bulkier bis-pyrene complex shows limited cytotoxicity in adherent cell lines due to cytoskeletal entrapment .

π-π Stacking and Graphene Functionalization

PBA’s pyrene moiety enables non-covalent adsorption on graphene via π-π interactions, forming self-assembled monolayers (SAMs):

-

Adsorption Parameters :

| Conformation | Adsorption Energy (eV) | Orientation | Reference |

|---|---|---|---|

| Straight | –1.63 | Pyrene flat, BSE chain extended | |

| Bent | –1.28 | Pyrene adsorbed, BSE tilted |

This SAM serves as a linker for immobilizing biomolecules (e.g., glucose oxidase) in electrochemical biosensors .

Fluorescence Quenching and Reactive Oxygen Species (ROS) Detection

PBA’s fluorescence lifetime is sensitive to microenvironmental changes, enabling ROS quantification:

-

Mechanism :

| Condition | Fluorescence Lifetime Change | ROS Concentration Shift | Reference |

|---|---|---|---|

| Adriamycin treatment | ↓ 80% | ↑ 80% | |

| Cysteamine treatment | ↑ 67% | ↓ 67% |

This property is exploited in time-resolved microfluorimetry for live-cell ROS monitoring .

Stability and Decomposition

Under extreme conditions, PBA decomposes into carbon monoxide and aromatic byproducts . No hazardous polymerization reactions are reported under standard conditions .

Applications De Recherche Scientifique

Biosensing Applications

1-Pyrenebutyric acid has been extensively utilized in the development of electrochemical biosensors. Its ability to form stable composites with materials like graphene enhances the sensitivity and specificity of these sensors.

Case Study: Glucose Biosensor

- Research Findings : A study demonstrated the construction of a glucose biosensor using PBA/graphene composites. The biosensor exhibited a linear response to glucose concentrations up to 5 mmol L with a detection limit of 0.085 mmol L and a low Michaelis-Menten constant (5.40 mmol L), indicating high catalytic activity of immobilized glucose oxidase (GOD) .

| Parameter | Value |

|---|---|

| Detection Limit | 0.085 mmol L |

| Linear Range | Up to 5 mmol L |

| Michaelis-Menten Constant | 5.40 mmol L |

Cellular Applications

PBA is also used as a fluorescent probe for assessing oxygen concentrations in living cells. Its fluorescence lifetime varies with oxygen levels, making it useful for studying cellular respiration and metabolic processes.

Case Study: Fluorescence Lifetime Studies

- Research Findings : The fluorescence lifetime of PBA decreased from 185 ns to 55 ns as oxygen concentration increased in living cells. This behavior was consistent across various environments, including protein solutions and liposome suspensions .

| Environment | Fluorescence Lifetime (ns) |

|---|---|

| Water | 185 |

| Living Cells | 55 |

| Liposome Suspension | Variable |

Material Science Applications

In material science, PBA is employed in the functionalization of carbon-based materials, enhancing their properties for various applications, including energy storage.

Case Study: Graphene-Based Materials

- Research Findings : PBA can be grafted onto graphene surfaces, improving the performance of ultracapacitor electrodes. This functionalization leads to enhanced charge storage capabilities and better electrochemical performance .

| Material Type | Application |

|---|---|

| Graphene | Ultracapacitor Electrodes |

| Carbon Nanotubes | Enhanced Sensing |

Chemical Reactions and Catalysis

PBA has been investigated as a catalyst in various chemical reactions due to its unique structural properties.

Case Study: Catalytic Activity

- Research Findings : In one study, PBA was part of a composite catalyst that showed significant activity in aldehyde-alcohol reactions. The addition of phosphotungstic acid (PTA) to PBA-enhanced composites resulted in improved turnover numbers and reaction efficiencies .

| Reaction Type | Turnover Number |

|---|---|

| Aldehyde-Alcohol Reaction | Over 600 |

Mécanisme D'action

The mechanism of action of 1-pyrenebutyric acid involves its ability to interact with various molecular targets through π-π stacking and hydrophobic interactions. The compound can be grafted onto surfaces, such as graphene, to enhance their properties. This functionalization prevents the restacking of graphene layers, improving their electrochemical performance .

Comparaison Avec Des Composés Similaires

- 1-Pyrenecarboxylic acid

- 1-Pyrenebutanol

- 1-Aminopyrene

- 1-Pyrenemethylamine hydrochloride

- 1-Pyreneacetic acid

- 1-Pyrenemethanol

- 9-Anthracenecarboxylic acid

- 1-Pyrenecarboxaldehyde

Uniqueness: 1-Pyrenebutyric acid stands out due to its high fluorescence efficiency and stability, making it particularly useful in optoelectronic applications. Its ability to functionalize surfaces and enhance the properties of materials like graphene further distinguishes it from similar compounds .

Activité Biologique

1-Pyrenebutyric acid (PBA), a compound with the chemical formula CHO and CAS number 3443-45-6, has garnered significant attention due to its diverse biological activities and applications in various fields, particularly in biochemistry and medicinal chemistry. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its pyrene moiety, which is known for its fluorescence properties. The compound has the following physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 288.34 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Melting Point | 184-186 °C |

| Boiling Point | 515.9 ± 19.0 °C at 760 mmHg |

| Flash Point | 412.3 ± 16.6 °C |

Fluorescence Probe

This compound serves as a fluorescence probe for detecting biomolecules, particularly DNA. Its ability to intercalate into DNA allows for sensitive fluorescence determination, making it a valuable tool in molecular biology research. Wang et al. (2005) demonstrated its efficacy in enhancing fluorescence signals when used in conjunction with beta-cyclodextrin nanoparticles .

Linker for Biomolecules

The compound can act as a linker for biomolecules, facilitating the formation of self-assembled monolayers on materials such as graphene. This property is exploited in biosensor applications, where PBA enhances the electrochemical detection capabilities of sensors .

Anticancer Activity

Recent studies have highlighted the potential of PBA derivatives as anticancer agents. Notably, Pt(IV) complexes formed by linking PBA with cisplatin have shown promising results:

- Cytotoxicity Studies : Research indicates that these complexes exhibit nanomolar activity against various cancer cell lines, including leukemia cells (HL-60 and SKW3), with IC values ranging from 50 to 70 nM . This suggests a significant enhancement in anticancer potency compared to traditional cisplatin alone.

- Mechanism of Action : The activation-by-reduction mechanism of these Pt(IV) prodrugs allows for selective targeting of cancer cells, potentially overcoming resistance seen with classical platinum drugs . Proteome profiling has revealed changes in apoptosis-related proteins upon treatment with PBA-linked complexes, suggesting a multifaceted approach to inducing cell death in malignant cells.

Electrochemical Detection

A study conducted by Hinnemo et al. (2017) explored the use of PBA in the electrochemical detection of nitric oxide (NO). The incorporation of PBA into single-walled carbon nanotubes (SWNTs) significantly improved electrocatalytic activity, demonstrating its utility in sensor technology .

Cell-Penetrating Peptides

PBA has also been utilized to enhance the delivery of bioactive molecules via cell-penetrating peptides. Research by Liu et al. (2006) showed that PBA dramatically improved the internalization efficiency of arginine-rich peptides, facilitating cytosolic delivery and expanding its application in drug delivery systems .

Propriétés

IUPAC Name |

4-pyren-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYRRCOJHNZVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063032 | |

| Record name | 1-Pyrenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 1-Pyrenebutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3443-45-6, 25338-56-1 | |

| Record name | 1-Pyrenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrenebutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenebutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025338561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrenebutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pyrenebutanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pyrenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrene-1-butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PYRENEBUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT0DC64E8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.